molecular formula C16H17NO3 B5413102 3-methoxy-4-[(2-methylbenzyl)oxy]benzamide

3-methoxy-4-[(2-methylbenzyl)oxy]benzamide

Cat. No.: B5413102
M. Wt: 271.31 g/mol
InChI Key: ATEDAVLIUKADNT-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on its exact structure and the conditions under which it’s reacted. Possible reactions could include substitutions or additions at the benzene ring, reactions at the amide group, or reactions involving the methoxy or 2-methylbenzyl groups .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. These could include its melting point, boiling point, solubility in various solvents, stability under different conditions, and reactivity with different reagents .

Mechanism of Action

Without specific biological or chemical context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug or a catalyst, for example, the mechanism of action would depend on the specific target or reaction .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with any chemical, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and proper ventilation .

Future Directions

The future research directions involving this compound could be numerous, depending on its properties and potential applications. These could include further studies to determine its structure and properties, investigations into its synthesis and reactions, or research into its potential uses .

Properties

IUPAC Name

3-methoxy-4-[(2-methylphenyl)methoxy]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-11-5-3-4-6-13(11)10-20-14-8-7-12(16(17)18)9-15(14)19-2/h3-9H,10H2,1-2H3,(H2,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATEDAVLIUKADNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1COC2=C(C=C(C=C2)C(=O)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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